(RS)-tacrine(10)-hupyridone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H44N4O |
|---|---|
Molecular Weight |
500.7 g/mol |
IUPAC Name |
5-[10-(1,2,3,4-tetrahydroacridin-9-ylamino)decylamino]-5,6,7,8-tetrahydro-1H-quinolin-2-one |
InChI |
InChI=1S/C32H44N4O/c37-31-21-20-24-27(18-13-19-28(24)36-31)33-22-11-5-3-1-2-4-6-12-23-34-32-25-14-7-9-16-29(25)35-30-17-10-8-15-26(30)32/h7,9,14,16,20-21,27,33H,1-6,8,10-13,15,17-19,22-23H2,(H,34,35)(H,36,37) |
InChI Key |
ROTFGKJJMRTWBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCCCCNC4CCCC5=C4C=CC(=O)N5 |
Origin of Product |
United States |
Rational Design and Chemical Synthesis Methodologies of Rs Tacrine 10 Hupyridone
Strategic Hybridization of Tacrine (B349632) and Hupyridone Pharmacophores
The design of (RS)-tacrine(10)-hupyridone is rooted in the strategic hybridization of two well-established pharmacophores: tacrine and hupyridone. researchgate.net Tacrine was the first acetylcholinesterase (AChE) inhibitor to be clinically approved for Alzheimer's disease, but its use was limited by hepatotoxicity. mdpi.comcsic.es Despite this, its potent inhibitory activity and simple chemical structure make it an excellent scaffold for developing new therapeutic agents. mdpi.com Hupyridone, chemically known as 5-amino-5,6,7,8-tetrahydroquinolinone, is a key structural fragment of huperzine A, another potent and clinically used AChE inhibitor. proteopedia.orgnih.gov
The core rationale for hybridizing these two molecules is based on the "dual-binding site" hypothesis of AChE inhibition. proteopedia.org The enzyme AChE possesses a long, narrow gorge, approximately 20 Å deep, which contains two main binding sites: the catalytic active site (CAS) at the bottom of the gorge and the peripheral anionic site (PAS) at the entrance. proteopedia.orgresearchgate.net It has been proposed that ligands capable of interacting simultaneously with both the CAS and the PAS can exhibit significantly higher inhibitory potency and selectivity compared to those that bind only to the CAS. proteopedia.orgresearchgate.net
In the this compound hybrid, the tacrine moiety is designed to anchor to the CAS, leveraging its known high affinity for this site. csic.esproteopedia.org Concurrently, the hupyridone fragment is intended to bind to the PAS. proteopedia.org This dual interaction is believed to not only block the active site more effectively but also to interfere with the role of the PAS in the aggregation of β-amyloid, a key pathological hallmark of Alzheimer's disease. csic.es The creation of such heterodimers aims to combine the beneficial inhibitory properties of both parent compounds while potentially mitigating the toxicity associated with tacrine. researchgate.netmdpi.com
Design Principles of the Alkylene Linker in Heterodimeric Compounds
The efficacy of a heterodimeric compound like this compound is critically dependent on the nature of the linker that connects the two pharmacophores. The alkylene chain serves not merely as a spacer but as a crucial structural element that dictates the molecule's ability to adopt the correct conformation for optimal target engagement.
Structural Considerations for Linker Length and Flexibility
The length of the alkylene linker is a paramount design consideration. It must be sufficient to span the distance between the CAS and the PAS within the AChE gorge. proteopedia.org Molecular modeling and structural studies of AChE have guided the selection of appropriate linker lengths. For tacrine-based dimers, linkers of varying lengths have been explored, with chains of 7 to 14 methylene (B1212753) units often showing high potency. mdpi.com
In the case of this compound, a 10-carbon chain (decylene) was chosen. proteopedia.org This specific length is considered optimal for bridging the CAS and PAS of Torpedo californica AChE (TcAChE), allowing the tacrine and hupyridone moieties to bind to their respective sites without inducing significant strain. proteopedia.org The flexibility of the polymethylene chain is also a key attribute, providing the necessary conformational freedom for the ligand to navigate the narrow active-site gorge and for the two pharmacophoric units to achieve their ideal binding orientations. mdpi.com
Synthetic Routes and Methodologies for Dimeric Tacrine-Hupyridone Derivatives
The synthesis of dimeric tacrine-hupyridone derivatives is a multi-step process that involves the preparation of the individual pharmacophore precursors followed by their conjugation via the alkylene linker. A common and efficient synthetic strategy is outlined below.
The process typically begins with the synthesis of 9-chlorotacrine. This intermediate is prepared by reacting anthranilic acid with cyclohexanone (B45756) in the presence of a dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃). nih.govnih.gov
Separately, the hupyridone moiety is synthesized or modified to introduce a reactive functional group, such as an amine, that can be coupled to the linker. The linker itself is typically a diaminoalkane, for example, 1,10-diaminodecane (B146516) for this compound.
The key coupling step involves a nucleophilic substitution reaction. 9-Chlorotacrine is reacted with the diaminoalkane. This reaction is often carried out in a high-boiling solvent like phenol (B47542) at elevated temperatures (e.g., 180°C), with sodium iodide sometimes added as a catalyst to facilitate the displacement of the chloride. tandfonline.com This reaction connects one of the amino groups of the linker to the C9 position of the tacrine core. The resulting intermediate, an aminoalkyl-tacrine derivative, is then reacted with the appropriately functionalized hupyridone precursor to form the final heterodimeric compound. researchgate.net Purification of the final product is typically achieved through chromatographic methods. tandfonline.com
Enantiomeric Considerations in this compound Synthesis and Biological Evaluation
The hupyridone moiety in this compound contains a stereocenter at the C5 position, meaning the compound exists as a pair of enantiomers: (R)-tacrine(10)-hupyridone and (S)-tacrine(10)-hupyridone. The synthesis described typically yields a racemic mixture, denoted by the "(RS)-" prefix, containing equal amounts of both enantiomers. proteopedia.org
The biological evaluation of these enantiomers has revealed important insights into the stereoselectivity of AChE. X-ray crystallographic analysis of the racemic compound soaked into trigonal crystals of TcAChE showed that only the (R)-enantiomer was bound in the active site gorge. proteopedia.org In this structure, the (R)-hupyridone unit was observed at the PAS, forming hydrogen bonds with residues of an adjacent, symmetry-related AChE molecule in the crystal lattice. proteopedia.org
However, subsequent experiments using a different crystal form (orthorhombic) of TcAChE, where the entrance to the gorge is more accessible, showed no significant enantiomeric selectivity. proteopedia.org This finding suggests that the apparent preference for the (R)-enantiomer in the trigonal crystal form is largely an artifact of crystal packing rather than an intrinsic stereochemical preference of the active-site gorge itself. proteopedia.org Nonetheless, these studies highlight the importance of considering stereochemistry in drug design and evaluation, as different enantiomers can exhibit distinct interactions and biological activities, even if influenced by experimental conditions.
Molecular and Cellular Mechanisms of Action
Cholinesterase Inhibition Profile
(RS)-tacrine(10)-hupyridone, also known as A10E, demonstrates a potent ability to inhibit acetylcholinesterase (AChE), the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov This inhibition is a key therapeutic strategy for conditions characterized by cholinergic deficits.
Acetylcholinesterase (AChE) Inhibitory Potency and Selectivity.
This compound is a highly potent inhibitor of AChE. nih.govfrontiersin.org Studies have reported its half-maximal inhibitory concentration (IC50) to be approximately 20 nM. nih.govfrontiersin.org Another study found the IC50 value to be 26.4 nM. researchgate.net This positions it as a more potent inhibitor than its parent compounds, tacrine (B349632) and huperzine A. researchgate.netresearchgate.net The design of this dimeric compound, featuring a tacrine moiety and a hupyridone component connected by a 10-carbon linker, allows it to span the active-site gorge of AChE. proteopedia.org The tacrine portion binds to the catalytic anionic site (CAS), while the hupyridone part interacts with the peripheral anionic site (PAS), contributing to its high affinity and inhibitory strength. proteopedia.org
| Compound | Target Enzyme | IC50 (nM) |
| This compound (A10E) | AChE | ~20 |
| This compound (A10E) | AChE | 26.4 |
Butyrylcholinesterase (BuChE) Modulation Characteristics.
While the primary focus has been on its AChE inhibitory activity, the interaction of this compound with butyrylcholinesterase (BuChE) is also a relevant aspect of its pharmacological profile. Some tacrine derivatives have shown selectivity for BuChE over AChE. mdpi.comnih.gov However, specific selectivity data for this compound against BuChE versus AChE requires further detailed investigation to be fully characterized.
Kinetic Mechanisms of Cholinesterase Inhibition (e.g., Mixed-Competitive Inhibition).
Kinetic analyses have revealed that this compound inhibits AChE in a mixed-competitive manner. researchgate.net This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's maximum reaction rate (Vmax) and its affinity for the substrate (Km). This dual binding capability, targeting both the CAS and PAS of AChE, is consistent with its structural design as a bivalent ligand. proteopedia.orgproteopedia.org
Butyrylcholinesterase (BuChE) Modulation Characteristics
Neurotrophic Factor Pathway Modulation
Beyond its direct impact on the cholinergic system, this compound exerts significant effects on neurotrophic factor pathways, which are crucial for neuronal survival, growth, and synaptic plasticity.
Brain-Derived Neurotrophic Factor (BDNF) Expression Augmentation.
A key finding is the ability of this compound to enhance the expression of Brain-Derived Neurotrophic Factor (BDNF). researchgate.netnih.govnih.gov Both of its parent compounds, tacrine and huperzine A, are known to increase BDNF levels. nih.govfrontiersin.orgmdpi.com Research has demonstrated that this compound treatment can prevent a decrease in BDNF in the hippocampus, suggesting a role in promoting neuronal health and cognitive function. nih.govmdpi.com
Activation of Downstream Signaling Cascades (e.g., Akt, ERK Pathways).
The elevation of BDNF by this compound leads to the activation of its downstream signaling pathways, including the Akt and extracellular signal-regulated kinase (ERK) pathways. nih.govnih.gov BDNF binds to its receptor, TrkB, which in turn triggers these cascades. researchgate.netnih.gov Studies have shown that treatment with this compound can reverse a decrease in the phosphorylated forms of Akt (pAkt) and ERK (pERK). nih.gov The activation of the Akt and ERK pathways is fundamental for mediating the neuroprotective and plasticity-enhancing effects of BDNF. nih.gov Furthermore, at nanomolar concentrations, the compound has been shown to inhibit neurotoxicity by activating the TrkB/Akt pathway. researchgate.netexlibrisgroup.comresearchgate.net
Influence on Cholinergic Neurotransmission Markers (e.g., Choline (B1196258) Acetyltransferase Activity)
This compound, also known as A10E, demonstrates a significant capacity to enhance cholinergic neurotransmission, a critical pathway implicated in cognitive function. nih.govresearchgate.net Beyond its established role as a potent AChE inhibitor, the compound has been shown to positively influence other markers of the cholinergic system. nih.govnih.gov
In a study involving aged mice subjected to surgery, a model known to induce cognitive dysfunction, treatment with this compound led to a substantial enhancement of the choline acetyltransferase (ChAT)-positive area in the hippocampus. nih.govfrontiersin.org ChAT is the enzyme responsible for the synthesis of acetylcholine, a key neurotransmitter for memory and learning. mdpi.com The observed increase in the ChAT-positive area suggests that this compound may promote the synthesis of acetylcholine, thereby counteracting the cholinergic deficits associated with neurodegenerative conditions. nih.govfrontiersin.org This effect, coupled with its inhibition of AChE, results in a dual action that elevates acetylcholine levels in the brain. nih.govnih.gov
| Marker | Effect of this compound | Significance in Cholinergic Neurotransmission |
| Choline Acetyltransferase (ChAT) | Significantly increased the ChAT-positive area in the hippocampus of surgery-treated mice. frontiersin.org | Boosts the synthesis of acetylcholine, the primary neurotransmitter of the cholinergic system. mdpi.com |
| Acetylcholinesterase (AChE) | Potent inhibitor with an IC50 of approximately 20 nM. nih.gov | Prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. drugbank.com |
Amyloid-β (Aβ) Pathophysiology Modulation
A central hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain. mdpi.com this compound has demonstrated a remarkable ability to interfere with multiple stages of Aβ pathophysiology.
Inhibition of Aβ Production and Deposition Mechanisms
Research has shown that this compound can effectively inhibit the production and subsequent deposition of Aβ in vivo. nih.govresearchgate.net In preclinical studies using APP/PS1 transgenic mice, a model for Alzheimer's disease, administration of the compound led to a reduction in Aβ burden. nih.govresearchgate.net While the precise molecular mechanisms governing this inhibition are still under investigation, it represents a significant disease-modifying potential.
Direct Disruption of Aβ Oligomerization and Fibrillization
Beyond preventing its production, this compound directly targets the aggregation process of Aβ peptides. nih.govresearchgate.net It has been shown to disrupt both the formation of neurotoxic Aβ oligomers and their further assembly into insoluble fibrils. nih.govresearchgate.net This anti-aggregation effect is crucial, as soluble Aβ oligomers are considered to be the most synaptotoxic species. unisi.it The ability of this compound to interfere with this process suggests a direct neuroprotective action against Aβ-induced toxicity. nih.gov
Attenuation of Aβ Oligomers-Induced Neurotoxicity at the Cellular Level
At the cellular level, this compound demonstrates a potent ability to protect neurons from the toxic effects of Aβ oligomers. nih.govresearchgate.net In SH-SY5Y neuroblastoma cells, the compound, at nanomolar concentrations, was found to inhibit Aβ oligomer-induced neurotoxicity. nih.govresearchgate.net This neuroprotective effect is mediated, at least in part, through the activation of the tyrosine kinase receptor B (TrkB)/Akt pathway. nih.govresearchgate.net The activation of this signaling cascade is known to promote cell survival and neuronal resilience.
Anti-Neuroinflammatory Mechanisms
Neuroinflammation is another critical component in the pathogenesis of neurodegenerative diseases, characterized by the activation of microglia and the release of pro-inflammatory cytokines. frontiersin.org this compound has been shown to possess significant anti-neuroinflammatory properties. nih.govresearchgate.netresearchgate.net
| Pathological Process | Mechanism of this compound |
| Aβ Production and Deposition | Inhibits Aβ production and deposition in vivo. nih.govresearchgate.net |
| Aβ Aggregation | Directly disrupts Aβ oligomerization and fibrillization. nih.govresearchgate.net |
| Aβ-Induced Neurotoxicity | Attenuates neurotoxicity via activation of the TrkB/Akt pathway. nih.govresearchgate.net |
| Neuroinflammation | Alleviates neuroinflammation by modulating inflammatory cytokine profiles. nih.govresearchgate.netresearchgate.net |
Cellular Pathways Involved in Neuroinflammation Reduction
This compound, also identified in research as A10E, has demonstrated the ability to mitigate neuroinflammation, a key pathological feature in neurodegenerative conditions. nih.govresearchgate.net Studies conducted in APP/PS1 transgenic mouse models have shown that this compound can effectively alleviate neuroinflammatory processes in the brain. nih.govresearchgate.net The anti-inflammatory effect is a component of its broader multi-target-directed ligand strategy, which also includes the inhibition of β-amyloid (Aβ) aggregation and the activation of neurotrophic pathways. nih.govacs.orgresearchgate.net
The mechanism underlying this neuroinflammation reduction is multifaceted. It is intrinsically linked to the compound's ability to inhibit the production and subsequent deposition of Aβ peptides. nih.govresearchgate.net Furthermore, the activation of the Brain-Derived Neurotrophic Factor (BDNF)/Tyrosine kinase receptor B (TrkB) signaling pathway by this compound contributes to its neuroprotective and anti-inflammatory effects. nih.govmdpi.comfrontiersin.org Research on other multi-target ligands suggests that pathways involving the downregulation of reactive glial cells, such as astrocytes, and the modulation of key inflammatory signaling hubs like Toll-like receptor 4 (TLR4) are critical in reducing neuroinflammation. mdpi.com These pathways represent plausible routes through which this compound exerts its anti-inflammatory actions.
Broader Receptor and Enzyme Interactions (as relevant to MTDL strategy)
As a multi-target-directed ligand, this compound is designed to interact with several biological targets simultaneously. This section explores its engagement with key receptors and enzymes that are relevant to its potential therapeutic effects.
Potential Modulation of N-methyl-D-aspartate (NMDA) Receptors
There is substantial evidence to suggest that this compound modulates N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity and neuronal function. The parent molecule, tacrine, is itself a low-affinity NMDAR antagonist. nih.gov Dimeric derivatives of tacrine, which share structural similarities with this compound, have shown significant activity at this receptor.
For instance, the tacrine dimer bis(7)tacrine is a known NMDA receptor antagonist. nih.gov Another dimer, bis(3)-Cognitin (B3C), demonstrates potent inhibition of NMDA-activated currents with an IC₅₀ value of 0.52 μM, which is approximately three times more potent than the clinically used NMDA receptor antagonist, memantine (B1676192) (IC₅₀, 1.68 μM). nih.gov Furthermore, bis(12)-hupyridone, a dimer containing the same hupyridone fragment, acts as a moderate NMDA receptor antagonist. researchgate.net These findings strongly support the capacity of this compound to interact with and modulate NMDA receptor activity.
| Compound | Target | Activity (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| bis(3)-Cognitin (B3C) | NMDA Receptor | IC₅₀: 0.52 μM | nih.gov |
| bis(7)tacrine | NMDA Receptor | IC₅₀: 0.19 μM | nih.gov |
| bis(12)-hupyridone | NMDA Receptor | Kᵢ: 7.7 μM | researchgate.net |
| Memantine (Reference) | NMDA Receptor | IC₅₀: 1.68 μM | nih.gov |
Engagement with Muscarinic and Nicotinic Acetylcholine Receptors
The cholinergic system, encompassing both muscarinic (mAChR) and nicotinic (nAChR) acetylcholine receptors, is a primary target for tacrine and its derivatives. Tacrine itself is known to modulate both types of receptors. nih.gov The design of hybrid compounds often aims to fine-tune these interactions. For example, tacrine has been hybridized with molecules like xanomeline (B1663083) to specifically target M1/M4 muscarinic receptors. mdpi.com
Research into related tacrine-hupyridone dimers provides more specific insights. A study on bis(12)-hupyridone revealed that its neuroprotective effects against glutamate-induced excitotoxicity are mediated specifically through the activation of the α7 nicotinic acetylcholine receptor (α7nAChR). nih.gov This suggests that the hupyridone moiety may confer a degree of selectivity for nAChRs over mAChRs. This finding indicates that this compound likely engages with nicotinic acetylcholine receptors, particularly the α7 subtype, as part of its mechanism of action. nih.gov
Antioxidant Activity Investigations at the Molecular Level
A key feature of many tacrine-based multi-target ligands is the incorporation of an antioxidant pharmacophore to combat oxidative stress, another hallmark of neurodegeneration. mdpi.comnih.gov This is typically achieved by creating hybrid molecules that combine tacrine with known antioxidants. Examples include hybrids with melatonin (B1676174), ferulic acid, and lipoic acid. nih.gov
The antioxidant capacity of these hybrids is commonly evaluated through molecular-level assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay. nih.govfrontiersin.orgscielo.sa.crscirp.org For instance, certain tacrine hybrids containing hydroxylated benzene (B151609) moieties have demonstrated potent peroxyl radical absorbance capacities, ranging from 1.2 to 2.7 times that of Trolox, a water-soluble vitamin E analog used as a standard in ORAC assays. mdpi.comnih.gov Other tacrine hybrids have shown significant radical scavenging activity in DPPH assays. nih.gov While direct data for this compound is limited, the extensive research on analogous tacrine hybrids provides a strong rationale for its potential antioxidant properties.
| Hybrid Series | Assay | Finding | Reference |
|---|---|---|---|
| Tacrine-substituted benzene hybrids | ORAC | 1.2- to 2.7-fold the activity of Trolox | mdpi.comnih.gov |
| Tacrine-N,N-dimethylated flavonoid hybrids | ORAC | Up to 3.2 Trolox equivalents | nih.gov |
| Huprine Y-capsaicin hybrids | DPPH | IC₅₀ of 31.7 µM for the most active compound | nih.gov |
| Tacrine-hydroxyquinoline hybrids | DPPH | IC₅₀ values in the range of 6.9–22.9 μM | nih.gov |
Inhibition of β-Secretase-1 (BACE-1) Activity in Hybrid Derivatives
The enzyme β-secretase-1 (BACE-1) is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the generation of amyloid-β peptides. nih.gov Consequently, inhibiting BACE-1 is a major therapeutic strategy. The versatility of the tacrine scaffold has been leveraged to design numerous hybrid molecules with BACE-1 inhibitory activity. nih.govnih.gov
Various tacrine hybrids have demonstrated potent inhibition of BACE-1. For example, tacrine-4-oxo-4H-chromene hybrids have been identified as potent human BACE-1 inhibitors, with the most active compound exhibiting an IC₅₀ of 2.1 μM. nih.gov Similarly, tacrine-benzofuran hybrids inhibit BACE-1 with an IC₅₀ of 1.35 µM. nih.gov The well-characterized dimer, bis(7)tacrine, also inhibits BACE-1 with an IC₅₀ of 7.5 μM. nih.gov More complex hybrids, such as those combining 6-chlorotacrine with a pyrano[3,2-c]quinoline scaffold, have yielded even more potent BACE-1 inhibitors, with IC₅₀ values as low as 1.81 μM. sci-hub.se These findings highlight a consistent pattern of BACE-1 inhibition among tacrine derivatives, suggesting that this compound is likely to share this activity.
| Hybrid Series | BACE-1 Inhibition (IC₅₀) | Reference |
|---|---|---|
| Tacrine-4-oxo-4H-chromene hybrid | 2.1 μM | nih.gov |
| Tacrine-benzofuran hybrid | 1.35 µM | nih.gov |
| bis(7)tacrine | 7.5 μM | nih.gov |
| Pyrano[3,2-c]quinoline-6-chlorotacrine hybrid | 1.81 μM | sci-hub.se |
| Huprine Y-rhein hybrid | 120 nM | unisi.it |
Preclinical Pharmacological Investigations in in Vitro and in Vivo Models
In Vitro Enzymatic and Cell-Based Assays
(RS)-tacrine(10)-hupyridone has been identified as a highly potent inhibitor of acetylcholinesterase (AChE). nih.govbioassaysys.com Early research synthesizing a series of dimers from tacrine (B349632) and huperzine A identified this compound as the most potent AChE inhibitor among them, with an IC₅₀ value of approximately 20 nM. nih.govbioassaysys.com
The enzymatic activity is typically measured using methods based on the Ellman procedure. In ex vivo assessments, brain tissue homogenates are prepared and incubated with a reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The activity of AChE is determined by measuring the change in absorbance at 412 nm following the addition of the substrate, acetylthiocholine (B1193921) iodide (ATCI). nih.govbioassaysys.com To ensure selectivity for AChE, butyrylcholinesterase (BuChE) activity is often inhibited by a selective inhibitor like ethopropazine (B1679164) hydrochloride. nih.govbioassaysys.com The crystal structure of this compound complexed with AChE has been documented, providing insight into its binding mechanism within the enzyme's active site. researchgate.netirbm.com
| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Assay Method Principle |
|---|---|---|---|
| This compound (A10E) | Acetylcholinesterase (AChE) | ~20 nM | Spectrophotometric (Ellman-based) |
A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into neurotoxic oligomers and fibrils. Research indicates that this compound can directly interfere with this process. mdpi.comdntb.gov.uanih.gov In vitro studies have demonstrated that the compound can disrupt both the oligomerization and fibrillization of Aβ. mdpi.comnih.gov This anti-aggregation effect is a crucial component of its multi-target profile, suggesting a potential to modify disease progression by directly targeting the formation of toxic Aβ species. mdpi.comnih.govneuromics.com While specific percentage inhibition values from Thioflavin T (ThT) assays for this particular compound are not detailed in the available literature, this assay is a standard method used to quantify Aβ aggregation by measuring the fluorescence of the ThT dye upon binding to amyloid fibrils. nih.gov
The neuroprotective capabilities of this compound have been investigated in human neuroblastoma SH-SY5Y cells, a common in vitro model for neuronal studies. mdpi.comdntb.gov.uanih.gov Studies show that at nanomolar concentrations, the compound can inhibit neurotoxicity induced by Aβ oligomers. mdpi.comdntb.gov.uanih.gov This protective effect against one of the primary neurotoxic agents in Alzheimer's disease highlights its potential to preserve neuronal viability. mdpi.comnih.gov The mechanism underlying this neuroprotection is linked to the activation of specific cellular signaling pathways. mdpi.comdntb.gov.uanih.gov
For a compound to be effective in treating central nervous system disorders, it must be able to cross the blood-brain barrier (BBB). While specific data from in vitro Parallel Artificial Membrane Permeation Assays (PAMPA-BBB) for this compound are not available in the reviewed literature, related studies provide strong indications of its potential for brain penetration. Hybrids of tacrine and huperzine A are generally reported to have the ability to penetrate the BBB. Furthermore, in vivo pharmacological assays in mice have suggested that this compound can readily pass through the BBB. The PAMPA-BBB assay is a common, non-cell-based in vitro tool used to predict passive, transcellular permeability of compounds across the BBB. mdpi.com
The neuroprotective effects of this compound in SH-SY5Y cells are attributed to its ability to modulate specific intracellular signaling cascades. mdpi.comdntb.gov.uanih.gov Research has shown that the compound exerts its protective action against Aβ-induced neurotoxicity through the activation of the tyrosine kinase receptor B (TrkB)/Akt pathway. mdpi.comdntb.gov.uanih.govnih.gov TrkB is the primary receptor for brain-derived neurotrophic factor (BDNF), and its activation triggers downstream signaling, including the PI3K/Akt pathway, which is crucial for promoting cell survival and neuronal plasticity. nih.govmdpi.com By activating this pathway, this compound demonstrates a capacity to not only inhibit cholinesterase but also to stimulate endogenous neuroprotective mechanisms. mdpi.comnih.gov
Assessment of Blood-Brain Barrier (BBB) Permeability in In Vitro Models (e.g., PAMPA-BBB)
In Vivo Animal Model Studies for Cognitive Impairment
The efficacy of this compound in mitigating cognitive deficits has been evaluated in several in vivo animal models. These studies provide crucial evidence of its potential therapeutic utility.
In transgenic mouse models of Alzheimer's disease (APP/PS1 mice), this compound was shown to prevent cognitive impairments with greater potency than either tacrine or huperzine A alone. mdpi.comdntb.gov.uanih.gov It was also effective in a model where cognitive deficits were induced by the administration of Aβ oligomers. mdpi.comdntb.gov.uanih.gov Beyond its effects on Aβ pathology, the compound was found to enhance the expression of BDNF and elevate cholinergic neurotransmission in these models. mdpi.comdntb.gov.ua
Another area of investigation has been post-operative cognitive dysfunction (POCD), a condition affecting elderly patients after surgery. In aged mice subjected to surgery, this compound prevented both short-term and long-term impairments in recognition and spatial cognition. nih.govbioassaysys.com These cognitive benefits were assessed using standard behavioral tests, including the novel object recognition test and the Morris water maze (MWM) test. nih.govbioassaysys.com The compound's mechanism in this model was linked to the activation of the BDNF pathway and the inhibition of AChE activity in the hippocampus. nih.govbioassaysys.com
| Animal Model | Cognitive Test | Key Findings | Reference |
|---|---|---|---|
| APP/PS1 Transgenic Mice | Not specified | Prevented cognitive impairments; Inhibited Aβ production and deposition. | mdpi.com, dntb.gov.ua, nih.gov |
| Aβ Oligomer-Treated Mice | Not specified | Prevented cognitive impairments. | mdpi.com, dntb.gov.ua, nih.gov |
| Aged Mice (Surgery-induced POCD) | Novel Object Recognition | Prevented short-term recognition memory impairment. | nih.gov, bioassaysys.com |
| Aged Mice (Surgery-induced POCD) | Morris Water Maze (MWM) | Prevented long-term spatial learning and memory impairment. | nih.gov, bioassaysys.com |
Evaluation in Chemically-Induced Amnesia Models (e.g., Scopolamine-Induced Cognitive Deficits)
This compound has demonstrated the ability to counteract cognitive deficits induced by the muscarinic receptor antagonist scopolamine. In studies using mouse models, the compound was shown to potently attenuate scopolamine-induced impairments in learning and memory without affecting motor function. This suggests a robust pro-cognitive effect mediated, at least in part, by its potent acetylcholinesterase (AChE) inhibitory activity, which helps to restore cholinergic neurotransmission disrupted by scopolamine.
Assessment in Transgenic Animal Models of Neurodegeneration (e.g., APP/PS1 Mice)
In transgenic APP/PS1 mice, a well-established animal model for Alzheimer's disease (AD) that exhibits hallmark pathologies such as amyloid-beta (Aβ) plaque deposition, this compound has shown significant therapeutic effects. Treatment with the compound prevented cognitive impairments in these mice. The observed benefits are attributed to its multi-target mechanism, which includes the inhibition of Aβ production and deposition, alleviation of neuroinflammation, and enhancement of cholinergic neurotransmission. Furthermore, it was found to be more potent than its parent compounds, tacrine and huperzine A, in these models.
Investigations in Animal Models of Post-Operative Cognitive Dysfunction (POCD)
This compound has been investigated for its potential to prevent post-operative cognitive dysfunction (POCD), a condition that can cause short-term or long-term cognitive disruption after surgery, particularly in the elderly. In aged mice subjected to surgery to induce POCD, this compound was found to prevent both short-term and long-term impairments in recognition and spatial cognition. These protective effects are linked to its ability to activate the brain-derived neurotrophic factor (BDNF) pathway and inhibit acetylcholinesterase (AChE).
Behavioral Paradigms for Cognitive Assessment (e.g., Morris Water Maze, Novel Object Recognition Test)
The cognitive-enhancing effects of this compound have been consistently demonstrated across various behavioral tests. The Novel Object Recognition (NOR) test is used to assess recognition memory. In studies on POCD, mice treated with this compound showed a significant improvement in their ability to recognize a novel object compared to a familiar one, indicating prevention of surgery-induced recognition memory deficits.
The Morris Water Maze (MWM) test is employed to evaluate spatial learning and memory. In both POCD and APP/PS1 mice models, treatment with this compound led to improved performance in the MWM test. This was evidenced by a reduction in the time taken to find the hidden platform and an increase in the time spent in the target quadrant during probe trials.
These behavioral assessments provide robust evidence for the pro-cognitive efficacy of this compound in different contexts of cognitive impairment.
Biochemical and Histological Analysis in Animal Brain Regions (e.g., Hippocampal BDNF, ChAT, AChE Activity, Aβ Burden)
Biochemical and histological analyses of brain tissue from animal models have provided insights into the molecular mechanisms underlying the beneficial effects of this compound.
In the hippocampus, a brain region critical for learning and memory, the compound was shown to:
Increase Brain-Derived Neurotrophic Factor (BDNF) expression : In aged mice with POCD, this compound prevented the surgery-induced decrease in hippocampal BDNF levels and activated its downstream signaling pathways, Akt and ERK.
Enhance Choline (B1196258) Acetyltransferase (ChAT) levels : The compound substantially increased the ChAT-positive area in the hippocampus of surgery-treated mice, suggesting an enhancement of acetylcholine (B1216132) synthesis.
Decrease Acetylcholinesterase (AChE) activity : Consistent with its design as an AChE inhibitor, this compound significantly decreased AChE activity in the hippocampus.
Reduce Amyloid-beta (Aβ) Burden : In APP/PS1 mice, treatment with this compound effectively inhibited Aβ production and deposition in the brain. It was also shown to directly disrupt Aβ oligomerization and fibrillization in vitro.
These findings highlight the compound's ability to modulate multiple key pathways implicated in cognitive function and neurodegeneration.
Comparative Preclinical Efficacy Studies
To better understand its therapeutic potential, the efficacy of this compound has been directly compared to its constituent monomers.
Comparison with Tacrine and Huperzine A Monomers
This compound was designed as a hybrid molecule to combine the pharmacophoric elements of tacrine and huperzine A. In comparative studies, it has consistently demonstrated superior potency and a broader spectrum of activity.
In terms of AChE inhibition, this compound exhibits a more potent inhibitory effect than either tacrine or huperzine A alone. In behavioral studies with APP/PS1 mice, this compound was more effective at preventing cognitive impairments than either of its parent compounds. This enhanced efficacy is attributed to its dual-binding nature and its ability to engage multiple targets involved in the pathogenesis of neurodegenerative diseases.
Data Tables
Table 1: Effects of this compound on Cognitive Performance in Behavioral Tests
| Animal Model | Behavioral Test | Key Findings |
| Scopolamine-treated mice | Not specified | Attenuated cognitive impairments |
| APP/PS1 transgenic mice | Morris Water Maze, Novel Object Recognition | Prevented cognitive impairments, with higher potency than tacrine and huperzine A |
| Aged mice with POCD | Novel Object Recognition, Morris Water Maze | Prevented short-term and long-term impairments in recognition and spatial cognition |
Table 2: Biochemical and Histological Effects of this compound in the Hippocampus
| Animal Model | Analyte/Marker | Effect |
| Aged mice with POCD | BDNF | Increased expression and activated downstream pathways (Akt, ERK) |
| Aged mice with POCD | ChAT | Increased positive area |
| Aged mice with POCD | AChE | Decreased activity |
| APP/PS1 transgenic mice | Aβ Burden | Inhibited production and deposition |
| In vitro | Aβ Aggregation | Directly disrupted oligomerization and fibrillization |
Comparative Analysis with Other Dimeric or Hybrid Analogues
The development of this compound, also referred to as A10E, stems from a rational drug design strategy aimed at creating multi-target-directed ligands (MTDLs) for neurodegenerative diseases. This heterodimer links tacrine with hupyridone, a fragment of huperzine A, via a 10-carbon alkylene chain. acs.orgfrontiersin.orgnih.gov Its pharmacological profile is best understood through comparison with its constituent monomers, other tacrine-based homodimers, and various tacrine heterodimers.
The fundamental advantage of dimeric ligands like this compound lies in their ability to simultaneously bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the acetylcholinesterase (AChE) enzyme. nih.govnih.gov The tacrine moiety typically binds to the CAS at the bottom of the active-site gorge, while the hupyridone portion interacts with the PAS at the gorge's entrance, with the flexible linker spanning the distance between them. nih.gov This dual binding confers significantly higher inhibitory potency compared to monomeric compounds that only interact with the CAS. nih.gov
In Vitro Comparative Analysis
In vitro studies consistently demonstrate the superior AChE inhibitory activity of this compound compared to its parent compounds and other related inhibitors. It has an IC₅₀ value for AChE of approximately 20-26.4 nM. frontiersin.orgnih.govresearchgate.net This potency is markedly greater than that of tacrine alone. researchgate.net
The performance of this compound can be contextualized by comparing it with other tacrine-based dimers and hybrids. For instance, the tacrine homodimer bis(7)-tacrine (B1662651) (also known as B7T) was found to be exceptionally potent, inhibiting rat brain AChE with an IC₅₀ of 0.2 nM, making it about 1,000 times more potent than tacrine. nih.govheraldopenaccess.us Another potent homodimer, a heptylene-linked bis-(6-chloro)tacrine, was 3,000 times more effective than tacrine. nih.gov
When compared to other heterodimers, the potency of this compound remains significant. Tacrine has been hybridized with a variety of other pharmacophores, including melatonin (B1676174), cinnamic acid, and benzothiazole, to create multifunctional agents. nih.govheraldopenaccess.usrsc.org A tacrine-melatonin hybrid, for example, exhibited an exceptionally low IC₅₀ of 1.18 nM for AChE. heraldopenaccess.us Tacrine-β-carboline hybrids also showed potent inhibition, with one compound displaying an IC₅₀ of 21.6 nM for electric eel AChE (eeAChE). tandfonline.com Similarly, a highly potent tacrine-phenylbenzoheterocycle hybrid had an IC₅₀ of 0.017 µM (17 nM) for eeAChE. d-nb.info These comparisons highlight that while this compound is a highly potent inhibitor, the field of tacrine hybrids is diverse, with various linkers and secondary pharmacophores yielding a wide range of potencies.
The table below provides a comparative overview of the in vitro cholinesterase inhibitory activities of this compound and other selected tacrine analogues.
| Compound | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | Selectivity Index (BuChE/AChE) | Source |
| This compound (A10E) | ~20-26.4 | - | - | frontiersin.orgnih.govresearchgate.net |
| Tacrine | 237 - 311 | 40 - 122 | ~0.2 - 0.4 | heraldopenaccess.ushkust.edu.hk |
| Huperzine A | - | - | - | acs.org |
| bis(7)-tacrine | 0.2 - 1.5 | 315 | ~210 - 1575 | heraldopenaccess.usnih.gov |
| Tacrine-tetrahydroquinoline hybrid (7b) | 0.9 | 200 | 222 | hkust.edu.hk |
| Tacrine-melatonin hybrid | 1.18 | 0.28 | 0.24 | heraldopenaccess.us |
| Tacrine-phenylbenzoheterocycle hybrid (15b) | 17 | 122 | ~7.2 | heraldopenaccess.usd-nb.info |
| Tacrine-β-carboline hybrid (6) | 21.6 (eeAChE) | 39.8 | ~1.8 | tandfonline.com |
| Tacrine-rhein hybrid (19a) | 27.3 | 200 | ~7.3 | unisi.it |
| Tacrine-benzothiazine analog (12) | 340 | - | - | heraldopenaccess.us |
Data is compiled from multiple sources and methodologies may vary. eeAChE refers to electric eel acetylcholinesterase.
Beyond cholinesterase inhibition, this compound has been shown to disrupt the aggregation of β-amyloid (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. acs.org In this regard, it also compares favorably with other hybrids. For example, a tacrine-oxoisoaporphine hybrid inhibited self-induced Aβ₁₋₄₂ aggregation by 80% at a 10 µM concentration, and a tacrine-benzothiazole hybrid showed 61% inhibition. unisi.it Another tacrine-β-carboline hybrid demonstrated 65.8% inhibition of Aβ aggregation at 20 µM. tandfonline.com
In Vivo Comparative Analysis
In vivo studies in animal models further underscore the enhanced efficacy of this compound. Research in APP/PS1 transgenic mice, a model for Alzheimer's disease, demonstrated that this compound could prevent cognitive impairments with a higher potency than either tacrine or huperzine A administered alone. acs.orgresearchgate.net It has also been shown to effectively prevent surgery-induced cognitive impairments in aged mice, a model for post-operative cognitive dysfunction (POCD). frontiersin.orgnih.gov
In these studies, this compound not only inhibited AChE activity in the brain but also enhanced the expression of brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal survival and growth. acs.orgfrontiersin.org This dual mechanism of activating neurotrophic pathways while also modulating the cholinergic system represents a significant advantage over compounds that are solely AChE inhibitors. frontiersin.orgemory.edu For instance, while tacrine-cinnamic acid hybrids were shown to ameliorate cognitive deficits in scopolamine-treated mice, the additional BDNF-activating property of this compound provides a potential disease-modifying effect beyond symptomatic relief. nih.govrsc.orgemory.edu
The table below summarizes the comparative in vivo findings.
| Compound | Animal Model | Key Finding | Comparative Efficacy | Source |
| This compound (A10E) | APP/PS1 Transgenic Mice | Prevents cognitive impairments, inhibits Aβ deposition, reduces neuroinflammation, increases BDNF. | More potent than tacrine and huperzine A. | acs.orgresearchgate.net |
| This compound (A10E) | Aged mice (POCD model) | Prevents surgery-induced cognitive deficits, increases hippocampal BDNF. | - | frontiersin.orgnih.gov |
| bis(7)-tacrine | Rats (chronic cerebral ischemia) | Improved cognition. | Suppressed BACE-1 and reduced Aβ levels. | nih.gov |
| Tacrine-cinnamic acid hybrid (36) | Mice (scopolamine-induced) | Ameliorated cognitive impairment. | Better performance and less hepatotoxicity than tacrine. | rsc.org |
Advanced Mechanistic Elucidation and Structural Biology
Molecular Modeling and Docking Studies of Ligand-Enzyme Interactions
Molecular modeling and docking studies have been instrumental in predicting and rationalizing the binding mode of (RS)-tacrine(10)-hupyridone within the active site gorge of acetylcholinesterase (AChE). These computational methods utilize the three-dimensional structure of the enzyme, often obtained from X-ray crystallography, to simulate the interaction of the ligand with its target protein.
The design of this compound was based on the concept of a bivalent ligand, intended to simultaneously interact with two key sites within the AChE gorge: the catalytic anionic site (CAS) at the base and the peripheral anionic site (PAS) near the entrance. proteopedia.orgproteopedia.org Molecular modeling predicted that the tacrine (B349632) moiety would bind to the CAS, while the hupyridone portion would occupy the PAS, with the flexible 10-carbon linker spanning the ~14 Å distance between these two sites. proteopedia.org
Docking simulations have further refined this model. For instance, computational docking of Manumycin A into the crystal structure of the Torpedo californica AChE (TcAChE) complex with this compound (PDB code: 1ZGB) was used to understand the interactions of other potential inhibitors. tandfonline.comtandfonline.com These studies confirmed that the tacrine moiety of this compound establishes crucial interactions within the CAS. Specifically, it engages in π-π stacking interactions with the aromatic residues Trp84 and Phe330. tandfonline.comproteopedia.org Additionally, the ring nitrogen of tacrine is predicted to form a hydrogen bond with the main-chain carbonyl oxygen of His440. tandfonline.com
The hupyridone moiety, at the other end of the molecule, is positioned at the PAS, where it interacts with key residues such as Trp279. proteopedia.orgproteopedia.org The decamethylene linker is accommodated within the hydrophobic environment of the gorge, connecting the two pharmacophores. Molecular dynamics simulations have also been employed to study the behavior of the enzyme and the influence of elements like water molecules on ligand recognition. unisi.it These computational approaches have been crucial in guiding the design of new tacrine-based hybrids and understanding their structure-activity relationships. unisi.itmdpi.com
X-ray Crystallography of this compound Complexes with Cholinesterases
X-ray crystallography provides high-resolution, experimental evidence of the binding mode of a ligand within its protein target. The crystal structure of this compound in complex with TcAChE has been solved, offering a detailed snapshot of the molecular interactions. pdbj.orgwwpdb.orgacs.org
Elucidation of Binding Modes at Catalytic and Peripheral Sites
The crystallographic data for the TcAChE-(RS)-tacrine(10)-hupyridone complex (PDB ID: 1ZGB) confirms the dual-site binding hypothesis predicted by molecular modeling. tandfonline.comtandfonline.comacs.org The tacrine unit is observed at the bottom of the active-site gorge, firmly anchored in the CAS. acs.orgnih.gov It is sandwiched between the aromatic side chains of Trp84 and Phe330, consistent with the expected cation-π and π-π stacking interactions that are characteristic of tacrine binding. tandfonline.comproteopedia.org A hydrogen bond is formed between the nitrogen of the tacrine ring and the carbonyl oxygen of His440. tandfonline.comproteopedia.org
The hupyridone moiety is located at the PAS, near the entrance of the gorge. acs.orgnih.gov This positioning allows it to interact with residues in this region, most notably Trp279. proteopedia.org The 10-carbon linker spans the gorge, connecting the two pharmacophores as anticipated. proteopedia.orgproteopedia.orgproteopedia.org This dual engagement with both the CAS and PAS explains the high inhibitory potency of this heterodimer compared to its monomeric constituents, tacrine and hupyridone. acs.orgnih.govproteopedia.org
Conformational Changes Induced in Enzyme Structures
The binding of this compound to AChE induces subtle but significant conformational changes in the enzyme. A notable change is observed in the orientation of the Phe330 side chain. proteopedia.org The presence of the 10-carbon linker appears to cause a tilt in Phe330 to avoid a steric clash, when compared to the structure of TcAChE complexed with tacrine alone. proteopedia.org
Furthermore, the interaction of the hupyridone moiety at the PAS can influence the conformation of residues in that region. In the trigonal crystal form of the TcAChE complex, the hupyridone unit forms hydrogen bonds with residues from a neighboring, symmetry-related AChE molecule that covers the gorge entrance. acs.orgnih.gov This highlights how crystal packing can influence the observed ligand-enzyme interactions.
Insights into Enantiomeric Selectivity in Crystal Environments
An interesting finding from the crystallographic studies of the TcAChE complex with the racemic mixture of this compound relates to enantiomeric selectivity. In the trigonal crystal form, only the (R)-enantiomer of the hupyridone moiety was observed bound at the PAS. acs.orgnih.gov This apparent selectivity was found to be a consequence of the crystal packing. The (R)-enantiomer's hupyridone unit forms hydrogen bonds with side chains of residues from an adjacent, symmetry-related AChE molecule. acs.orgnih.gov
To investigate this further, the racemic mixture was also soaked into orthorhombic crystals of TcAChE, where the entrance to the gorge is more exposed. acs.orgnih.gov In this crystal form, no significant enantiomeric selectivity was observed. acs.orgnih.gov This demonstrates that the preferential binding of the (R)-enantiomer in the trigonal crystals is primarily due to interactions facilitated by the specific crystal lattice, rather than an inherent stereoselectivity of the active-site gorge itself. acs.orgnih.gov
Structure-Activity Relationship (SAR) Studies of this compound and Analogues
Structure-activity relationship (SAR) studies are crucial for understanding which structural features of a molecule are essential for its biological activity and for designing more potent and selective analogues. For this compound, SAR studies have explored the importance of the tacrine and hupyridone moieties, as well as the length and nature of the linker.
The development of tacrine-based heterodimers, such as this compound, was driven by the observation that linking two active pharmacophores could lead to a significant increase in inhibitory potency. acs.orgnih.gov This has been a successful strategy, with many tacrine hybrids showing enhanced activity against cholinesterases. mdpi.com
SAR studies on related tacrine dimers have shown that the length of the alkylene linker is critical for optimal activity. For instance, in a series of bis-tacrine homodimers, the heptamethylene-linked bis(7)tacrine was found to be a highly potent AChE inhibitor. nih.govheraldopenaccess.us This suggests that a specific linker length is required to effectively bridge the CAS and PAS.
Furthermore, modifications to the tacrine and hupyridone scaffolds have been explored to improve properties and introduce additional functionalities. For example, tacrine-ferulic acid hybrids have been developed that combine cholinesterase inhibition with antioxidant properties. heraldopenaccess.us Tacrine has also been hybridized with other moieties like phenothiazine, benzothiazole, and melatonin (B1676174) to create multi-target-directed ligands. mdpi.comheraldopenaccess.us These studies collectively highlight the versatility of the tacrine scaffold and the importance of the dual-binding site concept pioneered by compounds like this compound.
Table of Compounds
| Compound Name |
| This compound |
| Tacrine |
| Hupyridone |
| Manumycin A |
| bis(7)tacrine |
| Tacrine-ferulic acid hybrid |
| Tacrine-phenothiazine hybrid |
| Tacrine-benzothiazole hybrid |
| Tacrine-melatonin hybrid |
Interactive Data Table: Key Interactions of this compound with TcAChE
| Moiety | Binding Site | Interacting Residues | Type of Interaction |
| Tacrine | Catalytic Anionic Site (CAS) | Trp84, Phe330 | π-π stacking, cation-π |
| Tacrine | Catalytic Anionic Site (CAS) | His440 | Hydrogen bond |
| Hupyridone | Peripheral Anionic Site (PAS) | Trp279 | Interaction |
| Hupyridone (R-enantiomer) | Peripheral Anionic Site (PAS) & Symmetry-related molecule | Lys11, Gln185 | Hydrogen bonds |
| 10-carbon linker | Active Site Gorge | - | Spans the gorge |
Future Research Directions and Translational Potential
Exploration of Additional Therapeutic Targets and Pathways
Initial research has successfully identified (RS)-tacrine(10)-hupyridone, also known as A10E, as a potent inhibitor of acetylcholinesterase (AChE) and an activator of the brain-derived neurotrophic factor (BDNF) pathway. acs.orgnih.govnih.govresearchgate.net Studies have demonstrated its ability to activate the tyrosine kinase receptor B (TrkB)/Akt pathway, which is crucial for neuronal survival and is triggered by BDNF. acs.orgnih.govresearchgate.net Furthermore, it has been shown to alleviate neuroinflammation and directly interfere with the production, aggregation, and fibrillization of β-amyloid (Aβ) peptides. acs.orgnih.gov
Future investigations should aim to uncover additional molecular targets. Given the complexity of neurodegenerative diseases, exploring the compound's effects on other relevant pathways is crucial. mdpi.com Potential areas of exploration include:
Tau Pathology: While its effect on Aβ is established, its influence on tau hyperphosphorylation and the formation of neurofibrillary tangles remains a critical area for future studies. mdpi.com
Oxidative Stress: Investigating its antioxidant properties, either through direct radical scavenging or by modulating endogenous antioxidant pathways, would be a valuable extension of the current research. mdpi.com
Neurotransmitter Systems: Beyond the cholinergic system, its potential modulation of other neurotransmitter systems, such as the glutamatergic system, which is also implicated in neurodegeneration, warrants investigation. nih.gov
Calcium Homeostasis: Dysregulation of calcium signaling is a known factor in neuronal cell death. nih.gov Future research could explore if this compound influences calcium channels or intracellular calcium buffering mechanisms. nih.gov
Development of Advanced Preclinical Models
The efficacy of this compound has been demonstrated in several preclinical models, including APP/PS1 transgenic mice and mice treated with Aβ oligomers. acs.orgresearchgate.net These models have been instrumental in showing the compound's ability to prevent cognitive impairments. acs.orgnih.gov To further elucidate its therapeutic potential and mechanism of action, the development and use of more advanced preclinical models are necessary.
Future research could benefit from:
More Complex Animal Models: Utilizing animal models that recapitulate a wider range of pathologies, such as those exhibiting both amyloid and tau pathologies, would provide a more comprehensive assessment of the compound's efficacy.
Human-Derived Models: The use of induced pluripotent stem cell (iPSC)-derived neuronal models from patients with familial neurodegenerative diseases could offer significant insights into the compound's effects on human neurons and its potential for personalized medicine.
Organoid Cultures: Three-dimensional brain organoid models can provide a more physiologically relevant environment to study the compound's impact on neuronal networks, cell-cell interactions, and disease-specific pathological changes.
Strategies for Optimization of this compound Derivatives for Enhanced Efficacy
The development of hybrid compounds from existing drugs is a well-established strategy to create multi-target-directed ligands. nih.gov The structure of this compound itself is a testament to this approach, being a hybrid of tacrine (B349632) and a huperzine A fragment. nih.gov Future research should focus on the rational design and synthesis of new derivatives to enhance its therapeutic profile.
Strategies for optimization could include:
Modification of the Linker: The length and composition of the linker connecting the tacrine and hupyridone moieties could be altered to optimize binding to its primary targets and potentially engage new ones. unisi.it
Introduction of New Pharmacophores: Incorporating other pharmacophores with known neuroprotective activities could create novel hybrids with expanded mechanisms of action. Examples from related tacrine hybrid research include the incorporation of moieties with antioxidant (like ferulic acid or melatonin), anti-inflammatory (like NSAIDs), or metal-chelating properties. mdpi.com
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies, guided by computational modeling and X-ray crystallography of the compound bound to its target enzymes, can inform the design of more potent and selective derivatives. acs.org
Investigation of Synergistic Effects with Other Research Compounds
The multi-target nature of this compound suggests its potential for synergistic interactions with other therapeutic agents. acs.orgresearchgate.net As a multi-target-directed ligand, it already offers benefits over drug combinations by potentially improving patient compliance. acs.orgnih.gov However, investigating its effects when co-administered with other research compounds could reveal additive or synergistic benefits.
Future research in this area could explore combinations with:
Anti-inflammatory Agents: Combining this compound with potent anti-inflammatory compounds could provide a more comprehensive approach to tackling the neuroinflammation component of neurodegenerative diseases. mdpi.com
Mitochondrial-Targeted Antioxidants: Given the role of oxidative stress and mitochondrial dysfunction in neurodegeneration, pairing it with compounds that specifically protect mitochondria could enhance neuronal resilience.
Other Nootropic Agents: Investigating its combination with other classes of cognitive enhancers could lead to more profound improvements in cognitive function.
Methodological Innovations in Research Design and Evaluation
Advancing the study of this compound will also require innovations in research methodology. The evaluation of its effects has so far relied on established behavioral and biochemical methods. researchgate.net
Future studies could incorporate:
Advanced Imaging Techniques: The use of in vivo imaging techniques, such as advanced PET and MRI modalities, could allow for the real-time monitoring of the compound's effects on brain pathology, including Aβ deposition and neuroinflammation, in living animal models.
Biomarker Analysis: A greater focus on a wide array of biomarkers in preclinical studies, including those related to synaptic plasticity, neuronal damage, and inflammation in cerebrospinal fluid and plasma, would provide more quantitative and translatable measures of the compound's efficacy.
Computational and Systems Biology Approaches: Integrating experimental data with computational modeling and systems biology approaches can help to build a more comprehensive understanding of the compound's mechanism of action and to predict its effects on complex biological networks.
Q & A
Q. What are the primary mechanisms through which (RS)-tacrine(10)-hupyridone (A10E) exerts its cognitive-enhancing effects?
A10E operates via dual mechanisms: (1) inhibition of acetylcholinesterase (AChE), increasing synaptic acetylcholine levels, and (2) activation of the brain-derived neurotrophic factor (BDNF) pathway, which enhances synaptic plasticity. These mechanisms were validated using Morris water maze (MWM) tests for spatial memory and biochemical assays (e.g., AChE activity measurement, BDNF ELISA) in aged mice subjected to post-operative cognitive dysfunction (POCD) models . Key experiments included hippocampal tissue analysis to quantify choline acetyltransferase (ChAT)-positive areas and Western blotting for Akt/ERK signaling activation .
Q. Which experimental models are most suitable for studying A10E’s efficacy in cognitive impairment?
Aged murine models (e.g., 18-month-old mice) undergoing anesthesia and abdominal surgery are optimal for mimicking POCD. Behavioral tests like the novel object recognition test (for short-term memory) and MWM (for spatial memory) are standard. These models align with A10E’s demonstrated ability to reverse surgery-induced deficits in recognition and spatial cognition . Researchers should prioritize longitudinal studies to assess both acute and long-term effects (e.g., 4-week post-surgery follow-ups) .
Q. What validated assays are recommended for quantifying A10E’s impact on cholinergic activity?
Use Ellman’s assay for AChE inhibition kinetics and immunohistochemistry for ChAT expression in hippocampal regions. High-performance liquid chromatography (HPLC) can measure acetylcholine levels in synaptic clefts. These methods were critical in confirming A10E’s dual binding to AChE and its role in enhancing cholinergic transmission .
Advanced Research Questions
Q. How can researchers resolve contradictions in A10E’s efficacy across different Alzheimer’s disease (AD) models?
Discrepancies may arise due to model-specific pathology (e.g., POCD vs. amyloid-beta-induced AD). To address this:
- Conduct comparative studies using transgenic AD models (e.g., APP/PS1 mice) alongside POCD models.
- Apply multivariate regression to isolate variables like baseline BDNF levels or AChE isoform expression.
- Reference structural docking studies (e.g., PDB ID: 1ZGC) to assess A10E’s binding affinity variations across AChE conformations .
Q. What methodological strategies optimize A10E’s dosage for minimizing off-target effects while maintaining efficacy?
- Perform dose-response curves (e.g., 0.1–5 mg/kg in mice) with pharmacokinetic profiling (plasma half-life, blood-brain barrier permeability).
- Use LC-MS/MS to monitor metabolite formation and assess hepatic/renal toxicity.
- Compare A10E’s safety profile to parent compounds (tacrine, huperzine A) using in vitro cytotoxicity assays (e.g., MTT in neuronal cell lines) .
Q. How can A10E’s multimodal activity be leveraged in combination therapies for neurodegenerative diseases?
- Design studies co-administering A10E with NMDA receptor antagonists (e.g., memantine) or anti-inflammatory agents (e.g., NSAIDs).
- Use factorial experimental designs to evaluate synergistic effects on BDNF expression and neuroinflammation markers (e.g., IL-6, TNF-α).
- Prioritize RNA sequencing to identify co-regulated pathways in hippocampal tissues .
Q. What are the challenges in translating A10E’s preclinical success to human trials, and how can they be mitigated?
- Species differences in AChE isoform distribution and BDNF polymorphism require cross-validation in human iPSC-derived neuronal cultures.
- Address bioavailability issues via nanoparticle encapsulation or prodrug strategies.
- Incorporate FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during trial design to ensure clinical relevance and ethical compliance .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting data on A10E’s long-term cognitive benefits?
- Apply mixed-effects models to account for inter-individual variability in aged cohorts.
- Stratify data by biomarkers (e.g., baseline AChE activity, BDNF Val66Met polymorphisms).
- Reconcile findings with prior studies on dimeric A10E derivatives, which show enhanced stability but divergent efficacy profiles .
Q. What statistical frameworks are most robust for assessing A10E’s impact on multi-domain cognitive outcomes?
- Use composite Z-scores to integrate results from MWM, fear conditioning, and social recognition tests.
- Implement machine learning (e.g., random forest) to identify predictors of treatment response.
- Reference pharmacopeial guidelines (e.g., USP standards) for assay validation to ensure reproducibility .
Ethical and Methodological Considerations
Q. How can researchers ensure ethical rigor in A10E studies involving aged models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
